molecular formula C6H5N3 B1293585 3H-Imidazo[4,5-c]pyridine CAS No. 272-97-9

3H-Imidazo[4,5-c]pyridine

Katalognummer: B1293585
CAS-Nummer: 272-97-9
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: UBOOKRVGOBKDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This structural configuration is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered attention for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3H-Imidazo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good quantities . Another method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted techniques are common to enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Cyclization from Diaminopyridine Derivatives

The most common synthesis involves cyclization of 3,4-diaminopyridine derivatives:

  • Formic acid-mediated cyclization : 5-Methyl-3,4-diaminopyridine reacts with concentrated formic acid (HCOOH) under reflux to yield 7-methyl-3H-imidazo[4,5-c]pyridine (Yield: 65–78%).
  • Microwave-assisted condensation : 2-Amino-3-hydroxypyridine reacts with carboxylic acids (e.g., acetic acid) under microwave irradiation (120°C, 20 min) to produce substituted derivatives .

Oxidative Cyclocondensation

Reaction of 2,3-diaminopyridine with aldehydes in aqueous ethanol under oxidative conditions (air/O₂) forms the imidazo[4,5-c]pyridine scaffold via imine intermediates (Scheme 1) :

text
2,3-Diaminopyridine + RCHO → Imine intermediate → Oxidative cyclization → 3H-Imidazo[4,5-c]pyridine

Key conditions : Na₂S₂O₄ as reductant, H₂O/MeOH solvent, 60–80°C .

Substitution at C-2 and C-7 Positions

Electrophilic substitution occurs preferentially at C-2 and C-7 due to electron-rich nitrogen atoms.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Halogenation (Chlorination)POCl₃, PCl₅, 80–100°C5-Chloro-3H-imidazo[4,5-c]pyridine70–85%
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivatives50–60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂, DMF/H₂O2-Aryl-substituted analogs60–75%

Oxidation of Methyl Substituents

Methyl groups at C-7 are oxidized to carboxylic acids or aldehydes:

  • KMnO₄ oxidation : 7-Methyl-3H-imidazo[4,5-c]pyridine → 7-Carboxylic acid derivative (Yield: 40%) .
  • SeO₂-mediated oxidation : Selective conversion to 7-formyl derivatives (Yield: 55–65%).

Annulation with Carbonyl Compounds

Condensation with α,β-unsaturated ketones or aldehydes forms fused polycyclic systems:

text
This compound + CH₂=CHCOCH₃ → Tetrahydrobenzimidazopyridine (Yield: 45%) [18]

Alkylation and Arylation

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives (Yield: 80–90%) .
  • C-H Arylation : Pd-catalyzed direct arylation at C-2 using aryl bromides (Yield: 60–70%) .

Antimicrobial Derivatives

  • Bromo-substituted analogs : 5-Bromo-2-(4-amidinophenyl)-3H-imidazo[4,5-c]pyridine shows IC₅₀ = 1.8 µM against HL-60 leukemia cells .

Hydrolytic Stability

The imidazole ring resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions but degrades in strong oxidizing agents (e.g., H₂O₂).

Photodegradation

UV exposure (254 nm) induces ring-opening via cleavage of the C2–N3 bond, forming pyridine-3,4-diamine derivatives .

Comparative Reactivity with Isomers

FeatureThis compound3H-Imidazo[4,5-b]pyridine
Electrophilic substitutionPrefers C-2 and C-7 positionsFavors C-5 and C-6 positions
Oxidation susceptibilityHigher (due to methyl position)Lower
Alkylation regioselectivityN1 > N3N3 > N1

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times from 24 h to 20 min .
  • Bromine substitution enhances antiproliferative activity by 10-fold compared to chloro analogs .
  • N-Methyl derivatives exhibit improved metabolic stability in microsomal assays (t₁/₂ > 60 min).

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-c]pyridine involves its interaction with various molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. It also acts as a proton pump inhibitor by blocking the enzyme responsible for acid secretion in the stomach .

Vergleich Mit ähnlichen Verbindungen

  • Imidazo[4,5-b]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: 3H-Imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its isomers. For example, while imidazo[4,5-b]pyridine also exhibits biological activity, the specific positioning of the nitrogen atoms in this compound allows for unique interactions with molecular targets .

Biologische Aktivität

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a member of the imidazopyridine family, this compound exhibits potential therapeutic effects across various diseases, particularly in oncology and neuropharmacology. This article explores its biological activity, highlighting key research findings, case studies, and the structure-activity relationship (SAR) that underpins its pharmacological effects.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure. This unique configuration contributes to its ability to interact with various biological targets. The general formula can be represented as:

C7H6N2C_7H_6N_2

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular Weight118.14 g/mol
Melting Point56-58 °C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. Notably, compounds derived from this scaffold have shown effectiveness in inhibiting cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation.

  • Case Study : A study demonstrated that certain derivatives of this compound inhibited CDK2 and Aurora B with IC50 values ranging from 0.004 to 0.046 µM, showcasing their potential as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to purines suggests potential interactions with neurotransmitter systems.

  • Findings : Imidazopyridines have been shown to modulate pathways involved in neuroinflammation and neurodegeneration, indicating their possible use in treating conditions such as Alzheimer's disease .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes involved in critical biological pathways:

  • GSK-3 Inhibition : Compounds based on this structure have demonstrated strong inhibition of glycogen synthase kinase 3 (GSK-3), with IC50 values as low as 1–12 nM .
  • PKA and MAP Kinase Pathways : The compound's ability to inhibit protein kinases suggests its role in regulating signaling pathways associated with cancer cell proliferation and survival .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget/EffectIC50 Range
AnticancerCDK2, Aurora B0.004 - 0.046 µM
NeuroprotectionNeuroinflammatory pathwaysN/A
Enzyme InhibitionGSK-31 - 12 nM
Kinase InhibitionPKA, MAP KinasesN/A

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its substituents. Modifications at specific positions on the imidazopyridine ring can enhance potency and selectivity.

  • Substituent Variations : Studies have shown that introducing halogen groups or amidino substituents can markedly increase antiproliferative activity against cancer cells . For example, bromo-substituted derivatives exhibited improved efficacy compared to their unsubstituted counterparts.

Table 3: SAR Insights for Imidazo[4,5-c]pyridine Derivatives

SubstituentPositionEffect on Activity
BromoC2Increased antiproliferative
AmidinoC6Enhanced selectivity

Eigenschaften

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo[4,5-c]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diazaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azabenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Imidazo[4,5-c]pyridine
Reactant of Route 2
3H-Imidazo[4,5-c]pyridine
Reactant of Route 3
3H-Imidazo[4,5-c]pyridine
Reactant of Route 4
3H-Imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
3H-Imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
3H-Imidazo[4,5-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.